7-Ethyl-5-methylpyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
7-ethyl-5-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
RKCUYBXGCPLBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=CC=NN21)C |
Origin of Product |
United States |
Strategic Derivatization and Functionalization of the Pyrazolo 1,5 a Pyridine Core
Regioselective Functionalization Techniques on the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold
Achieving regioselectivity is paramount in the synthesis of substituted pyrazolo[1,5-a]pyridines to ensure the desired biological or material properties. The development of methods to control substitution patterns has been a significant focus of research, as traditional syntheses can often lead to mixtures of regioisomers sci-hub.se.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds baranlab.org. The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven highly effective for the pyrazolo[1,5-a]pyridine scaffold.
A regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using magnesium- and zinc-based TMP amides has been successfully demonstrated. acs.orgnih.gov These bases, including TMPMgCl·LiCl and TMPZnCl·LiCl, facilitate the deprotonation at specific positions on the heterocyclic core under mild conditions. acs.orgnih.govharvard.eduresearchgate.net The choice of the metalating agent and the presence of additives like boron trifluoride etherate (BF₃·OEt₂) can further tune the regioselectivity of the deprotonation, allowing for subsequent reactions with a wide array of electrophiles to introduce new functional groups. acs.orgnih.gov For instance, various functionalized pyrazolo[1,5-a]pyridines, including those bearing an ethyl group, have been magnesiated and further functionalized to yield polysubstituted heterocycles. acs.orgnih.gov
Table 1: Directed Metalation of the Pyrazolo[1,5-a]pyridine Scaffold
| Base | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Mg- and Zn-TMP amides | Pyrazolo[1,5-a]pyridine | Enables regioselective functionalization; can be tuned with additives like BF₃·OEt₂. | acs.orgnih.gov |
| TMPMgCl·LiCl | Electron-poor heteroarenes | Effective for directed metalation of substrates with sensitive functional groups. | harvard.edu |
Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for modifying the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to pyrazolo[1,5-a]pyridine. nih.gov Due to the electron-deficient (π-deficient) nature of the pyrimidine (B1678525) ring, it is particularly susceptible to attack by nucleophiles. nih.govuci.edu This reactivity allows for the selective introduction of substituents at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring system.
The efficiency of SNAr reactions on halogenated heterocycles depends on the position of the halogen and the presence of electron-withdrawing groups that stabilize the anionic intermediate (Meisenheimer complex). uci.eduwuxibiology.com For polyhalogenated pyrazolo[1,5-a]pyrimidines, quantum mechanics calculations of the Lowest Unoccupied Molecular Orbital (LUMO) and activation energies can reliably predict the site of nucleophilic attack. wuxibiology.com Studies on various heteroaryl chlorides have shown that SNAr reactions can be a favorable alternative to palladium-catalyzed coupling, especially under green chemistry conditions. researchgate.net
Table 2: Examples of SNAr Reactions on Related Heterocyclic Scaffolds
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | aq. NaOH | THF, room temp. | Selective substitution at C7 | wuxibiology.com |
| 2,4-diazidopyrido[3,2-d]pyrimidine | N-, O-, S-nucleophiles | K₂CO₃/DMF or NEt₃/DCM | 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | mdpi.com |
Structural Modifications and their Impact on Electronic and Conformational Properties of Pyrazolo[1,5-a]pyridines
The introduction of substituents, such as the ethyl and methyl groups in 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine, profoundly influences the molecule's electronic and conformational characteristics. nih.gov Modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can alter lipophilicity, molecular shape, and electronic distribution, which in turn affects interactions with biological targets. nih.gov
Advanced Post-Functionalization Strategies and Scaffold Diversification
Beyond initial synthesis, advanced post-functionalization strategies are employed to create diverse libraries of pyrazolo[1,5-a]pyridine and pyrimidine derivatives for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net
Macrocyclization has emerged as a powerful strategy to enhance the potency and selectivity of molecules based on the pyrazolo[1,5-a]pyrimidine scaffold, particularly in the development of kinase inhibitors. biorxiv.orguni-frankfurt.de By constraining the flexible linear molecule into a pre-organized, conformationally restricted macrocycle, the entropic cost of binding to a target is minimized. biorxiv.org This approach can force the pharmacophore into a more active and selective conformation. biorxiv.org
This strategy has been successfully applied to develop selective inhibitors for various kinases. uni-frankfurt.demdpi.com For example, starting from a potent acyclic pyrazolo[1,5-a]pyrimidine-based inhibitor of Adaptor Associated Kinase 1 (AAK1), a series of macrocyclic derivatives were synthesized. biorxiv.org These macrocycles exhibited improved selectivity profiles, and co-crystallization studies confirmed their binding mode, validating the design strategy. biorxiv.org The introduction of a methyl group on some macrocyclic structures has also been shown to significantly improve activity, likely by enhancing hydrophobic interactions. nih.gov
The targeted introduction of specific substituents is a key tactic for scaffold diversification and property modulation.
Ethyl and Methyl Groups: The incorporation of small alkyl groups like ethyl and methyl is fundamental in medicinal chemistry for probing hydrophobic pockets in target proteins and improving metabolic stability. In the context of pyrazolo[1,5-a]pyrimidine-based inhibitors, the placement of these groups is critical. Structure-activity relationship (SAR) studies have shown that chloromethyl substituents at the R3 position were preferred, followed by methyl and ethyl groups, for optimizing the potency of certain Trk inhibitors. nih.gov These groups are typically introduced either during the initial cyclocondensation reaction that forms the core scaffold or through post-functionalization reactions on the pre-formed ring system. nih.govnih.gov
Deuterium (B1214612): The replacement of hydrogen with its heavy isotope, deuterium, is a strategy known as deuteration, which can improve the pharmacokinetic profile of a drug by slowing its metabolism. A simple and efficient method for the regioselective introduction of deuterium into the azolo[1,5-a]pyrimidine framework has been developed. nih.gov This involves an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by cycloaddition. researchgate.net This technique achieves a high degree of deuterium incorporation specifically at the 7-position of the resulting pyrazolo[1,5-a]pyridine ring. researchgate.net The kinetics of this deuterium exchange have been studied, showing that the process is facile and can be applied to various substituted precursors. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Ring System |
|---|---|
| This compound | Pyrazolo[1,5-a]pyridine |
| Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |
| 2,2,6,6-tetramethylpiperidine (TMP) | Piperidine |
| Boron trifluoride etherate | N/A |
| TMPMgCl·LiCl | N/A |
| TMPZnCl·LiCl | N/A |
| 3-phenylpyridazine | Pyridazine |
| 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazolo[1,5-a]pyrimidine |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
| 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine |
| Arylazopyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidine |
| Adaptor Associated Kinase 1 (AAK1) | N/A |
Applications of Pyrazolo 1,5 a Pyridine Derivatives in Chemical Science
Development of Chemical Probes and Sensors Based on Pyrazolo[1,5-a]pyridine (B1195680) Fluorophores
The inherent fluorescence of the pyrazolo[1,5-a]pyridine core has been harnessed to create a new generation of chemical probes and sensors. These molecules are designed to detect and report on specific environmental changes or the presence of particular analytes through changes in their fluorescence properties.
Fluorescent Probes for pH Sensing
The development of sensitive and selective fluorescent probes for pH is crucial for understanding many biological processes that occur in acidic environments, such as in organelles like lysosomes and endosomes. nih.gov A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid (designated as PP-1) has been synthesized and demonstrated to be highly effective for detecting acidic pH. nih.govbohrium.com
This probe exhibits a remarkable increase in fluorescence intensity—nearly seven-fold—as the pH drops from 5.2 to 2.4. nih.gov One of its key advantages is its rapid response time, detecting pH changes in under 10 seconds. nih.govrsc.org The probe operates through an intramolecular charge transfer (ICT) mechanism and possesses a high fluorescence quantum yield of 0.64 at pH 2.4. nih.govrsc.org Researchers have successfully utilized this probe for the quantitative determination of pH values in the range of 2.4 to 4.0 and have demonstrated its utility in monitoring intracellular hydrogen ions (H⁺) within RAW 264.7 macrophage cells, particularly for imaging acidic organelles. nih.govbohrium.com
| Property | Value / Observation | Reference |
| Probe Designation | PP-1 (pyrazolo[1,5-a]pyridine carboxylic acid) | nih.govbohrium.com |
| Mechanism | Intramolecular Charge Transfer (ICT) | nih.govrsc.org |
| pH Range | 2.4 - 5.2 (significant response) | nih.gov |
| Response Time | < 10 seconds | nih.govrsc.org |
| Quantum Yield (Φ) | 0.64 (at pH 2.4) | nih.gov |
| pKₐ | 3.03 | nih.govbohrium.com |
| Application | Monitoring intracellular H⁺ in RAW 264.7 cells | nih.govbohrium.com |
Ratiometric Fluorescent Probes for Ion Detection (e.g., Cu²⁺, SO₃²⁻)
Beyond pH sensing, pyrazolo[1,5-a]pyridine derivatives have been engineered into sophisticated ratiometric fluorescent probes for the detection of specific ions, which is vital for monitoring environmental contaminants and biological analytes.
A ratiometric fluorescent probe for copper ions (Cu²⁺) has been developed using a pyrazolo[1,5-a]pyridine as a fluorophore. documentsdelivered.com This probe operates on a Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) mechanism. documentsdelivered.com It demonstrates high selectivity and sensitivity for Cu²⁺, with a low detection limit of 30 nM. documentsdelivered.com The probe's effectiveness has been confirmed by its successful application in detecting Cu²⁺ within Glioma cells. documentsdelivered.com
Additionally, the pyrazolo[1,5-a]pyridine scaffold has been utilized to create a fluorescent probe for the detection of sulfite (B76179) (SO₃²⁻). researchgate.net This probe is characterized by a large Stokes shift, high sensitivity, and a rapid response time of less than 30 seconds. researchgate.net Its practical applicability has been demonstrated in the sensing of sulfite in dry white wine. researchgate.net
Applications in Bioimaging (Excluding Clinical Human Trials)
The favorable photophysical properties of pyrazolo[1,5-a]pyridine derivatives, combined with their small size, make them excellent candidates for bioimaging applications. nih.gov These probes can diffuse into cells and organelles with minimal disruption to the biological system. nih.gov
The aforementioned pH probe, PP-1, has been successfully used to visualize acidic organelles within RAW 264.7 cells, demonstrating the potential of this scaffold in cellular biology research. nih.govbohrium.com Similarly, the Cu²⁺ probe has been applied to image the presence of these ions in Glioma cells. documentsdelivered.com
Further extending the utility of this chemical family, a novel fluorophore called fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) skeleton, was developed. rsc.org An analog, FD13, was designed as a fluorescent probe that exhibits turn-on fluorescence in lipophilic environments, making it highly effective for visualizing lipid droplets in living cells. rsc.org To further expand the bioimaging toolkit, research is ongoing to develop a library of pyrazolo[1,5-a]pyridine fluorophores by modulating their donor-π-acceptor framework to optimize properties like absorption, emission, and Stokes shift for use as imaging probes. unito.it
Advanced Materials Science Applications of Pyrazolo[1,5-a]pyridines
The unique photophysical and electronic properties of pyrazolo[1,5-a]pyridines extend their utility into the realm of materials science, particularly in the development of novel luminescent and electronic materials.
Luminescent Materials and Organic Light-Emitting Devices (OLEDs)
While the direct application of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine in OLEDs is not extensively documented, the broader class of N-heterocyclic compounds, including pyrazolo[1,5-a]pyridine analogs, shows significant promise. For instance, related structures like bohrium.comrsc.orgdocumentsdelivered.comtriazolo[1,5-a]pyridines have been successfully used as host materials in high-efficiency green phosphorescent and delayed-fluorescence OLEDs. This suggests the potential of the pyrazolo[1,5-a]pyridine scaffold in similar optoelectronic applications. The development of pyrazolo[1,5-a]pyrimidine-based fluorophores for optoelectronics is also an active area of research, highlighting the interest in this class of fused N-heterocycles for light-emitting applications. nih.gov
Exploration of Solid-State Emission Properties
For many applications in materials science, such as solid-state lighting and sensors, strong fluorescence in the solid state is a critical property. Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation. To overcome this, materials with aggregation-induced emission (AIE) are highly sought after.
Researchers have successfully synthesized novel 3,3′-bipyrazolo[1,5-a]pyridine luminogens. These molecules, featuring a twisted π-structure, exhibit aggregation-induced emission enhancement (AIEE) properties, making them promising candidates for solid-state emissive materials.
In a related class of compounds, the pyrazolo[1,5-a]pyrimidines, studies have shown that attaching simple aryl groups can lead to strong solid-state emission. rsc.org Certain derivatives exhibit high quantum yields in the solid state (QYₛₛ up to 0.63), emitting strong blue light. rsc.orgbohrium.com This tunability and strong solid-state fluorescence in the pyrazolo[1,5-a]pyrimidine (B1248293) family further underscores the potential of the closely related pyrazolo[1,5-a]pyridine core for the design of advanced solid-state emitters. rsc.org
| Compound Family | Key Feature | Application / Finding | Reference |
| 3,3′-Bipyrazolo[1,5-a]pyridines | Twisted π-structure | Aggregation-Induced Emission Enhancement (AIEE) | |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Simple aryl substituents | Strong solid-state emission (QYₛₛ = 0.18 to 0.63) | rsc.org |
Formation of Crystals with Conformational and Supramolecular Phenomena
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with interesting conformational and supramolecular characteristics has been noted in the scientific literature. These properties are crucial for the development of solid-state materials. The specific arrangement of molecules in a crystal lattice can significantly influence the material's properties. However, no crystallographic data for this compound has been reported.
Role as Molecular Scaffolds in Chemical Biology
Pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines, are recognized as "privileged scaffolds" in drug discovery. Their ability to mimic purine (B94841) structures allows them to interact with a variety of biological targets, particularly protein kinases.
Tools for Kinase Biology Studies (e.g., Casein Kinase 2 Inhibitors as Research Tools)
Numerous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are key regulators of cellular processes. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer and other diseases. These inhibitors serve as valuable research tools to probe the biological functions of CK2. Without experimental data, the potential for this compound to act as a kinase inhibitor remains purely speculative.
Use in Ligand Design for Protein-Ligand Interaction Studies
The design of specific ligands is fundamental to understanding protein-ligand interactions. The pyrazolo[1,5-a]pyridine core serves as a versatile starting point for designing such ligands. By modifying the substituents on the heterocyclic ring, researchers can systematically probe the binding pockets of proteins and develop highly selective and potent ligands. The specific contribution of a 7-ethyl and 5-methyl substitution pattern to binding affinity and selectivity for any given protein target is unknown without dedicated synthesis and biological evaluation.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Pyrazolo 1,5 a Pyridine Compounds
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in determining the molecular structure and photophysical behavior of pyrazolo[1,a]pyridine compounds.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, IR spectra provide characteristic absorption bands that confirm the presence of specific structural features. For instance, in a series of 7-amino-6-cyano-2-ethyl-5-arylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esters, characteristic IR peaks were observed for the amino (NH2), cyano (CN), and carbonyl (CO) groups. acs.org The NH2 group typically shows stretching vibrations in the range of 3325–3471 cm⁻¹, while the CN group exhibits a sharp absorption band between 2206 and 2216 cm⁻¹. acs.org The carbonyl stretch of the ester group is generally found around 1701–1716 cm⁻¹. acs.org These distinct vibrational frequencies allow for the unambiguous confirmation of the intended molecular structure.
| Compound | IR (KBr, ν/cm⁻¹) |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 3454, 3325 (NH₂), 2216 (CN), 1701 (CO) |
| 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 3462, 3329 (NH₂), 2212 (CN), 1705 (CO) |
| 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 3471, 3363 (NH₂), 2206 (CN), 1716 (CO) |
Table 1: Selected IR absorption data for substituted pyrazolo[1,5-a]pyridine derivatives. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to the nature and substitution pattern of the chromophore. For 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the absorption spectra typically display a main band between 340 and 440 nm. rsc.org The position and intensity of this band are significantly influenced by the electronic nature of the substituent at the 7-position. rsc.org Electron-donating groups (EDGs) at this position tend to enhance both the absorption and emission intensities due to intramolecular charge transfer (ICT) phenomena. rsc.org The solvatochromic effects observed in the UV-Vis spectra of these compounds in different solvents can also provide insights into the change in dipole moment upon excitation. rsc.org
Fluorescence Spectroscopy for Photophysical Property Evaluation
Fluorescence spectroscopy is crucial for evaluating the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, many of which exhibit interesting fluorescent characteristics. rsc.orgnih.gov These compounds have emerged as attractive fluorophores due to their small size, efficient synthesis, and tunable emission properties. rsc.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly depending on the substitution pattern. For a series of 7-substituted pyrazolo[1,5-a]pyrimidines, quantum yields ranging from 0.01 to as high as 0.97 have been reported. rsc.org The introduction of electron-donating groups at position 7 generally leads to improved fluorescence properties. rsc.org Some pyrazolo[1,5-a]pyridine derivatives have been developed as fluorescent probes for detecting pH changes, demonstrating their potential in cellular imaging applications. nih.gov
| Compound Derivative | Molar Absorptivity (ε / M⁻¹ cm⁻¹) | Quantum Yield (ΦF) |
| Pyrazolo[1,5-a]pyrimidine (B1248293) with EDG at position 7 | up to 20,593 | up to 0.97 |
| Pyrazolo[1,5-a]pyrimidine with EWG at position 7 | as low as 3,320 | as low as 0.01 |
Table 2: Photophysical properties of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives. rsc.org
Chromatographic and Separation Techniques for Compound Analysis
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized pyrazolo[1,5-a]pyridine compounds. Column chromatography using silica (B1680970) gel is a common method for separating the desired product from reaction byproducts and starting materials. nih.govrsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). acs.org High-performance liquid chromatography (HPLC) can be employed for more precise purity determination and for the separation of complex mixtures. The choice of eluent system is critical for achieving effective separation and is tailored based on the polarity of the target compound and impurities.
Diffraction and Imaging Modalities
Diffraction and imaging techniques provide definitive information about the three-dimensional structure of molecules in the solid state.
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the molecular connectivity and stereochemistry. Several pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have been characterized by X-ray crystallography. researchgate.netnih.govresearchgate.net For example, the crystal structure of ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate revealed a nearly planar fused ring system. researchgate.net In this structure, the pyrazole (B372694) and pyrimidine (B1678525) rings are almost coplanar, with a dihedral angle of 1.31(12)° between them. researchgate.net The crystal packing is stabilized by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new functional molecules.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) |
| Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate | Orthorhombic | Pbca | 1.31(12) (between pyrazole and pyrimidine rings) |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 12.65 (between triazole and indole (B1671886) rings) |
Table 3: Selected X-ray crystallographic data for related heterocyclic compounds. researchgate.netmdpi.com
Electron Microscopy Techniques (e.g., SEM-EDS, TEM) for Nanomaterial Characterization
Should 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine be utilized in the fabrication of nanomaterials, electron microscopy techniques would be critical for their characterization.
Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of nanomaterials. By scanning the sample with a focused beam of electrons, SEM reveals information about the size, shape, and surface morphology of the nanoparticles or nanostructures.
Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. This allows for the qualitative and quantitative determination of the elemental composition of the nanomaterial, confirming the presence of elements consistent with the pyrazolo[1,5-a]pyridine structure (carbon, nitrogen) and any other incorporated elements.
Transmission Electron Microscopy (TEM) offers even higher resolution imaging compared to SEM. By passing a beam of electrons through an ultrathin sample, TEM can visualize the internal structure of nanomaterials. This is particularly useful for determining particle size distribution, crystallinity, and the presence of any core-shell structures or internal defects.
These techniques are instrumental in understanding the physical properties of nanomaterials, which are often directly linked to their functional performance.
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications
For the definitive structural elucidation and confirmation of the molecular formula of organic compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards. Due to a lack of publicly available, specific analytical data for this compound, the following sections will refer to data for a closely related analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate , to illustrate the application of these powerful techniques. nih.gov
High-Resolution NMR for Regioisomeric Differentiation and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the case of pyrazolo[1,5-a]pyridine derivatives, NMR is crucial for differentiating between potential regioisomers that may arise during synthesis. For instance, the placement of the ethyl and methyl groups on the pyrazolo[1,5-a]pyridine core can be definitively established by analyzing the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum.
For the analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the detailed NMR data allows for the unambiguous assignment of each proton and carbon. nih.gov For example, the ¹H NMR spectrum shows distinct signals for the two methyl groups at different chemical shifts (2.69 ppm and 2.56 ppm), confirming their different positions on the pyrimidine ring. nih.gov Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is invaluable for confirming stereochemistry in related reduced or more complex derivatives. nih.gov
¹H and ¹³C NMR Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
| ¹H NMR (400 MHz, DMSO-d₆) nih.gov | ¹³C NMR (101 MHz, DMSO-d₆) nih.gov | |||
|---|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.50 | s | H² | 162.29 | C⁵ |
| 7.08 | d, J = 0.9 | H⁶ | 161.78 | C=O |
| 4.27 | q, J = 7.1 | C⁸'H₂ | 147.00 | C³' |
| 2.69 | d, J = 0.9 | 7-CH₃ | 146.59 | C⁷ |
| 2.56 | s | 5-CH₃ | 146.43 | C²H |
| 1.30 | t, J = 7.1 | C⁹'H₃ | 110.64 | C⁶H |
| 100.79 | C³ | |||
| 59.33 | C⁸'H₂ | |||
| 24.50 | 5-CH₃ | |||
| 16.53 | 7-CH₃ | |||
| 14.43 | C⁹'H₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. In its high-resolution form (HRMS), it can provide the exact mass with a very high degree of accuracy, which allows for the determination of the elemental composition of the molecule.
For a compound like this compound, MS would be used to confirm the expected molecular weight. The molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured.
In the case of the analogue, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, electrospray ionization (ESI) mass spectrometry shows an experimental m/z value of 220.2 for the protonated molecule [M+H]⁺. nih.gov This closely matches the calculated value of 220.10 for the molecular formula C₁₁H₁₄N₃O₂⁺. nih.gov This level of accuracy from HRMS provides strong evidence for the proposed molecular formula, complementing the structural details obtained from NMR.
Mass Spectrometry Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
| Technique | Ionization Mode | Experimental m/z [M+H]⁺ nih.gov | Calculated m/z for C₁₁H₁₄N₃O₂⁺ nih.gov | Molecular Formula |
|---|---|---|---|---|
| MS | ESI | 220.2 | 220.10 | C₁₁H₁₃N₃O₂ |
Emerging Trends and Future Research Trajectories for the Pyrazolo 1,5 a Pyridine System
Innovations in Green and Sustainable Synthesis of Heterocyclic Scaffolds
The global push towards sustainable chemistry has catalyzed the development of environmentally benign methods for synthesizing N-heterocyclic compounds. bohrium.comdntb.gov.ua These green chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances, addressing the shortcomings of many classical synthetic protocols. dntb.gov.uamdpi.com For the pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolo[1,5-a]pyrimidine (B1248293) systems, several innovative and sustainable techniques are gaining prominence.
Key Green Synthetic Methodologies:
Ultrasonic Irradiation: Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation to react aminopyrazoles with alkynes in aqueous ethanol (B145695), assisted by KHSO₄. bme.hu This method offers good yields and minimizes the environmental impact. bme.hu
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, key tenets of green chemistry. mdpi.com For instance, a cellulose-derived carbon-supported Pt (Pt/c-C) nanocatalyst has been used for the sustainable synthesis of related N-heterocycles. mdpi.com Another example involves using an Fe₃O₄–GO–SO₃H nanocatalyst for the synthesis of quinazoline (B50416) derivatives, a process that is solvent-free. mdpi.com
Biocatalysis: Biocatalysts, such as enzymes, offer high selectivity and operate under mild conditions. Thiamine hydrochloride has been used as a biocatalyst for the solvent-free synthesis of substituted 1,5-benzodiazepines, showcasing the potential of biocatalysis in creating complex heterocyclic structures. mdpi.com
Solvent-Free and Alternative Solvents: Eliminating volatile organic solvents is a primary goal of green synthesis. Reactions conducted under solvent-free conditions or in greener solvents like water or deep eutectic solvents (DES) are becoming more common. mdpi.comresearchgate.net For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been achieved using DES, which offers benefits like high yield, scalability, and a simple work-up procedure. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, where it can also influence the regioselectivity of the cyclization reaction. nih.gov
Table 1: Comparison of Green Synthesis Methodologies for Heterocyclic Scaffolds
| Methodology | Key Features | Example Application | Advantages |
|---|---|---|---|
| Ultrasonic Irradiation | Use of high-frequency sound waves to induce cavitation, accelerating mass transfer and reaction rates. | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones in aqueous ethanol. bme.hu | Reduced reaction times, improved yields, energy efficiency. bme.hu |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants, often a solid catalyst in a liquid reaction mixture. | Use of Fe₃O₄–GO–SO₃H nanocatalyst in solvent-free reactions. mdpi.com | Easy separation of catalyst, catalyst reusability, reduced waste. mdpi.com |
| Biocatalysis | Employment of enzymes or whole organisms to catalyze reactions. | Thiamine hydrochloride catalyzed synthesis of 1,5-benzodiazepines. mdpi.com | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions directly and efficiently. | Regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov | Rapid heating, significantly shorter reaction times, enhanced yields. nih.govresearchgate.net |
Exploration of Novel Reaction Pathways and Methodologies for Pyrazolo[1,5-a]pyridines
[3+2] Cycloaddition Reactions: This type of pericyclic reaction is a powerful tool for constructing five-membered rings. A scalable, catalyst-free sonochemical strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of N-iminopyridinium ylides with alkynes and alkenes. nih.gov This approach is notable for its efficiency and the high degree of functionalization it allows in the final products. nih.govorganic-chemistry.org In another variation, N-aminopyridinium ylides react with ynals in a direct [3+2]-cycloaddition that also introduces a cyano group, showcasing the dual reactivity of the ylide as both a 1,3-dipole and a nitrogen source. rsc.org
Cross-Dehydrogenative Coupling (CDC) Reactions: CDC reactions form C-C or C-heteroatom bonds directly from two C-H bonds, representing a highly atom-economical approach. An efficient method for synthesizing pyrazolo[1,5-a]pyridine derivatives involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters or β-diketones with N-amino-2-iminopyridines. nih.govacs.org This reaction proceeds through a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization under catalyst-free conditions. nih.gov
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly efficient. Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds are a well-established method for creating the related pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov
Cascade and One-Pot Reactions: These strategies combine multiple reaction steps into a single, continuous process without isolating intermediates, saving time and resources. A one-pot, silver-catalyzed cascade cyclization has been used to prepare novel pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) analogues. rsc.org
Table 2: Overview of Novel Synthetic Pathways for the Pyrazolo[1,5-a]pyridine System
| Reaction Type | Reactants | Key Intermediates/Conditions | Significance |
|---|---|---|---|
| [3+2] Cycloaddition | N-iminopyridinium ylides and alkynes/alkenes. nih.gov | Catalyst-free, sonochemical approach. nih.gov | Provides access to polysubstituted pyrazolo[1,5-a]pyridines. nih.gov |
| Cross-Dehydrogenative Coupling | β-dicarbonyl compounds and N-amino-2-iminopyridines. nih.gov | Acetic acid and O₂ promoted; catalyst-free. nih.gov | High atom economy and efficient C-C bond formation. nih.govacs.org |
| One-Pot Cascade Cyclization | (Varies) | Silver-catalyzed. rsc.org | Efficient synthesis of fused heterocyclic systems like fluoremidine (FD). rsc.org |
| Thermal Cyclization | Pyridinium (B92312) ylides. rsc.org | Thermal conditions leading to cyclization and dehydrogenation. rsc.org | A direct route from ylide intermediates to the pyrazolo[1,5-a]pyridine core. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Accelerating Reaction Optimization: ML algorithms, particularly Bayesian optimization, can significantly reduce the number of experiments needed to find optimal reaction conditions. bohrium.com These tools can navigate complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst concentration) more efficiently than traditional, intuition-based methods. chemcopilot.combeilstein-journals.org By building predictive models from existing reaction data, ML can suggest new experimental conditions to maximize yield and selectivity, even uncovering effective but non-intuitive choices that a human chemist might overlook. bohrium.combeilstein-journals.org
De Novo Molecular Design: Generative deep learning models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design novel molecular structures with desired properties. springernature.comacs.org These models learn the underlying patterns of chemical space from large datasets of known molecules and can then generate new, valid chemical structures tailored to specific biological targets or material properties. acs.orgnih.gov This approach can be coupled with scoring functions to optimize for multiple parameters simultaneously, including bioactivity and synthetic accessibility. nih.gov
Predictive Chemistry and Synthesis Planning: AI is transforming retrosynthesis, the process of planning a synthetic route backward from a target molecule. AI-driven platforms can predict reaction outcomes, estimate yields, and suggest complete synthetic pathways from commercially available starting materials. pharmafeatures.comasiaresearchnews.com Furthermore, ML models are being developed to predict the regioselectivity of reactions, such as the C-H functionalization of heterocycles, which is crucial for the efficient synthesis of complex molecules like substituted pyrazolo[1,5-a]pyridines. nih.gov
Closing the Loop with Automated Synthesis: The ultimate goal is to create "self-driving" laboratories where AI not only designs a molecule and its synthetic route but also executes the synthesis using robotic platforms. pharmafeatures.comnih.gov These automated systems can perform complex syntheses, dynamically adjust reaction conditions in real-time based on incoming data, and accelerate the entire discovery-to-production cycle. pharmafeatures.com
Table 3: Applications of AI/ML in the Chemical Synthesis Lifecycle
| Application Area | AI/ML Technique | Function | Impact |
|---|---|---|---|
| Reaction Optimization | Bayesian Optimization, Neural Networks. bohrium.combeilstein-journals.org | Predicts optimal reaction conditions (yield, selectivity) from sparse data. bohrium.com | Reduces experimental cost and time; overcomes human cognitive bias. bohrium.com |
| Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). acs.org | Generates novel chemical structures with desired properties. springernature.com | Accelerates the discovery of new drug candidates and materials. nih.gov |
| Synthesis Planning | Transformer Models, Graph Neural Networks (GNNs). pharmafeatures.com | Predicts reaction outcomes and proposes retrosynthetic pathways. pharmafeatures.com | Streamlines the process of planning complex syntheses. asiaresearchnews.com |
| Property Prediction | Random Forest, Deep Learning. nih.gov | Predicts regioselectivity, toxicity, and photophysical properties. chemcopilot.comnih.gov | Enables virtual screening and more informed experimental design. pharmafeatures.com |
Expanding Applications in Advanced Functional Materials and Molecular Devices
While the pyrazolo[1,5-a]pyridine scaffold is well-known in medicinal chemistry, its unique electronic and photophysical properties are driving its exploration in materials science. encyclopedia.pubmdpi.com The rigid, planar, and π-conjugated nature of this fused heterocyclic system makes it an excellent candidate for developing advanced functional materials. encyclopedia.pubresearchgate.net
Fluorescent Probes and Bioimaging: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a promising class of fluorophores. researchgate.netnih.gov Their photophysical properties, such as absorption wavelength, emission wavelength, and fluorescence quantum yield, can be precisely tuned by introducing different functional groups onto the core structure. nih.govrsc.org For example, adding electron-donating groups at position 7 enhances both absorption and emission. nih.gov A novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, named fluoremidine (FD), exhibits solvatochromism and turn-on fluorescence in lipophilic environments, making it an effective probe for visualizing lipid droplets in living cells. rsc.org
Solid-State Emitters: The development of efficient solid-state light emitters is crucial for applications like organic light-emitting diodes (OLEDs). Certain 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in the solid state, with quantum yields as high as 0.63. nih.gov This property is critical for avoiding the aggregation-caused quenching that often plagues fluorescent molecules in the solid phase, opening the door for their use in next-generation displays and lighting.
Chemosensors: The tunable fluorescence of the pyrazolo[1,5-a]pyridine core makes it a suitable platform for designing chemosensors. The fluorescence properties can be engineered to change in the presence of specific ions or molecules, allowing for sensitive and selective detection. nih.govrsc.org
Table 4: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound (Substituent at Position 7) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|---|
| 4-pyridyl (4a) | 368 | 450 | 0.97 | 0.18 |
| Phenyl (4d) | 356 | 418 | 0.48 | 0.63 |
| 4-methoxyphenyl (4e) | 366 | 424 | 0.89 | 0.45 |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.gov
Compound Index
Q & A
Q. What are the standard synthetic routes for preparing 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine?
The compound is synthesized via condensation reactions between 5-amino-3-arylpyrazoles and β-keto esters. For example, reacting 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which can be modified to introduce ethyl and methyl groups at positions 7 and 5, respectively. Key steps include refluxing in ethanol, solvent evaporation, and purification via silica gel chromatography . Alternative methods involve silylformamidine intermediates for regioselective functionalization at position 7 .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyridine derivatives?
Characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography . For example:
- 1H NMR identifies substituents (e.g., ethyl/methyl groups via δ 1.2–1.4 ppm for CH3 and δ 4.2–4.4 ppm for CH2) .
- X-ray crystallography confirms planar fused-ring systems (dihedral angles <2° between pyrazole and pyrimidine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
- HRMS validates molecular formulas (e.g., C13H11N5O with [M+H]+ = 254.1042) .
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyridine derivatives?
- Use gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation.
- Store compounds in airtight containers at room temperature to prevent degradation .
- Dispose of waste via professional biohazard services due to potential toxicity and environmental risks .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis be addressed?
Regioselectivity in pyrazolo[1,5-a]pyridine synthesis depends on:
- Reaction conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature influence cyclization pathways .
- Catalysts : Copper(I) iodide or sodium ascorbate enhances azide-alkyne cycloaddition for triazole-substituted derivatives .
- Protecting groups : Silylformamidine intermediates enable selective functionalization at position 7 .
Q. What computational tools aid in designing bioactive derivatives?
- Molecular docking predicts interactions with targets like COX-2 or HMG-CoA reductase by analyzing π-π stacking and hydrogen bonding with active sites .
- QSAR models optimize substituent effects (e.g., trifluoromethyl groups enhance metabolic stability) .
- DFT calculations assess electronic properties (e.g., frontier molecular orbitals) to guide synthetic modifications .
Q. How can contradictory pharmacological data be resolved?
Contradictions in biological activity (e.g., COX-2 inhibition vs. CRF1 antagonism) require:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Purity validation : Compare HRMS and NMR data with computational values (e.g., C: 61.65% calc. vs. 61.78% found) to rule out impurities .
- Structural analogs : Test derivatives with single substituent changes to isolate functional group effects .
Q. What strategies improve yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
